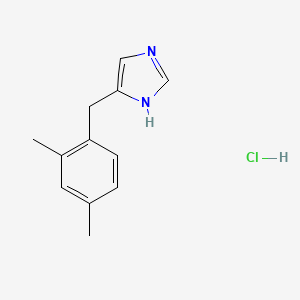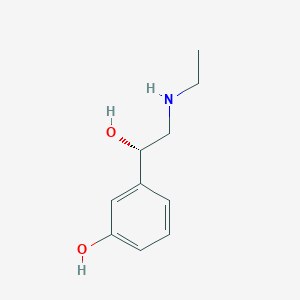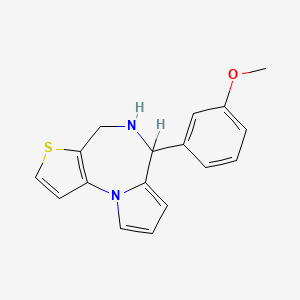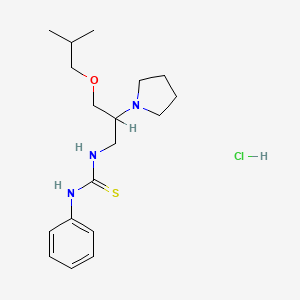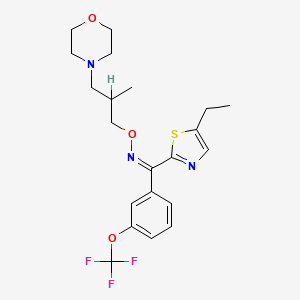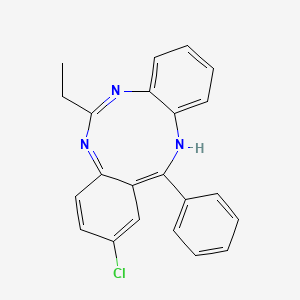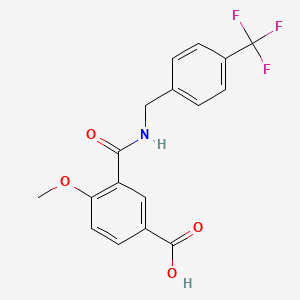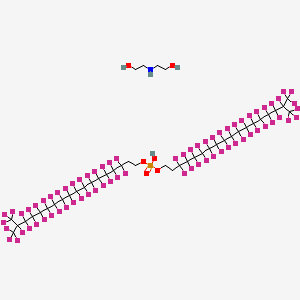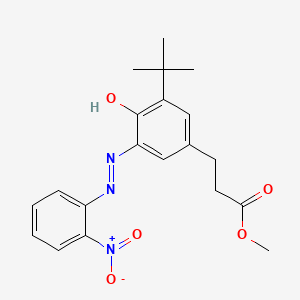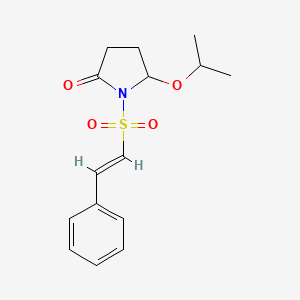
1-(Styrenesulphonyl)-2-oxo-5-isopropyloxypyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Styrenesulphonyl)-2-oxo-5-isopropyloxypyrrolidine is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a styrene sulphonyl group attached to a pyrrolidine ring, which is further substituted with an isopropyl group and an oxo group. The combination of these functional groups imparts distinct chemical reactivity and potential utility in diverse research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Styrenesulphonyl)-2-oxo-5-isopropyloxypyrrolidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the styrene sulphonyl group through sulfonation reactions. The isopropyl group can be introduced via alkylation reactions, and the oxo group is typically added through oxidation processes. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction kinetics, and purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Styrenesulphonyl)-2-oxo-5-isopropyloxypyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, allowing for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized pyrrolidine derivatives.
Applications De Recherche Scientifique
1-(Styrenesulphonyl)-2-oxo-5-isopropyloxypyrrolidine has found applications in several scientific domains:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications include drug development for targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(Styrenesulphonyl)-2-oxo-5-isopropyloxypyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The styrene sulphonyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The oxo group may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- 1-(Styrenesulphonyl)-2-oxo-5-methyloxypyrrolidine
- 1-(Styrenesulphonyl)-2-oxo-5-ethyloxypyrrolidine
- 1-(Styrenesulphonyl)-2-oxo-5-butoxyoxypyrrolidine
Comparison: Compared to its analogs, 1-(Styrenesulphonyl)-2-oxo-5-isopropyloxypyrrolidine exhibits unique reactivity due to the presence of the isopropyl group, which can influence steric and electronic properties. This makes it particularly suitable for specific applications where these properties are advantageous. Additionally, the compound’s structural features may offer distinct binding interactions with biological targets, enhancing its potential as a therapeutic agent.
Propriétés
Numéro CAS |
114485-82-4 |
|---|---|
Formule moléculaire |
C15H19NO4S |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
1-[(E)-2-phenylethenyl]sulfonyl-5-propan-2-yloxypyrrolidin-2-one |
InChI |
InChI=1S/C15H19NO4S/c1-12(2)20-15-9-8-14(17)16(15)21(18,19)11-10-13-6-4-3-5-7-13/h3-7,10-12,15H,8-9H2,1-2H3/b11-10+ |
Clé InChI |
XNSAJUNQAHRZLI-ZHACJKMWSA-N |
SMILES isomérique |
CC(C)OC1CCC(=O)N1S(=O)(=O)/C=C/C2=CC=CC=C2 |
SMILES canonique |
CC(C)OC1CCC(=O)N1S(=O)(=O)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


